molecular formula C10H11NO2S2 B2448073 Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate CAS No. 588695-55-0

Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate

Cat. No.: B2448073
CAS No.: 588695-55-0
M. Wt: 241.32
InChI Key: WZQCDDFWOUZGLV-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C({10})H({11})NO({2})S({2}). This compound is characterized by its unique thiophene ring structure, which is substituted with an ethyl group, an isothiocyanate group, and a methyl ester group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes various substitutions to introduce the ethyl, isothiocyanate, and methyl ester groups.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation, using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Isothiocyanate Group Addition: The isothiocyanate group is typically introduced through the reaction of an amine with carbon disulfide and a subsequent reaction with a halogenating agent.

    Methyl Ester Formation: The carboxylic acid group on the thiophene ring is esterified using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the isothiocyanate group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiocyanate group, where nucleophiles such as amines or alcohols can replace the isothiocyanate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H({2})), peracids.

    Reduction: Lithium aluminum hydride (LiAlH({4})).

    Substitution: Amines, alcohols, under mild to moderate heating conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Thioureas or thiocarbamates, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The isothiocyanate group is known for its reactivity with biological nucleophiles, which can lead to the inhibition of key enzymes.

    Industry: Used in the development of new materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate exerts its effects is primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The thiophene ring can also interact with various molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-2-isothiocyanato-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-ethyl-2-isothiocyanato-5-ethylthiophene-3-carboxylate: Similar structure but with an additional ethyl group on the thiophene ring.

Uniqueness

Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both an isothiocyanate group and a methyl ester group on the thiophene ring makes it particularly versatile for various chemical transformations and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S2/c1-4-7-6(2)15-9(11-5-14)8(7)10(12)13-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQCDDFWOUZGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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